molecular formula C10H18O B12809631 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 71686-38-9

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12809631
CAS No.: 71686-38-9
M. Wt: 154.25 g/mol
InChI Key: QNNGNRWQCQDOMF-UHFFFAOYSA-N
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Description

Contextualizing Bicyclic Alcohols within Organic Chemistry

Bicyclic compounds are organic molecules that feature two fused rings, and they are of significant interest in organic synthesis due to their distinct structural features and properties. nih.gov These rigid structures serve as foundational building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The inherent ring strain in many bicyclic systems, such as the bicyclo[2.2.1]heptane framework, leads to unique reactivity and makes them important models for understanding the conformations and reaction mechanisms of polycyclic molecules. fiveable.me

Bicyclic alcohols, specifically, are a class of bicyclic compounds that incorporate a hydroxyl (-OH) group. This functional group not only influences the molecule's physical properties, such as polarity and solubility, but also provides a reactive site for a wide array of chemical transformations. The stereospecific orientation of the hydroxyl group in bicyclic alcohols is crucial, as it can direct the outcome of chemical reactions and is a key factor in their application in asymmetric synthesis and as chiral auxiliaries. The rigid, three-dimensional nature of the bicyclic scaffold allows for precise control over the spatial arrangement of substituents, a critical aspect in the design of molecules with specific biological activities or material properties.

Structural Framework and Stereochemical Considerations of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol

The structural framework of this compound is based on the bicyclo[2.2.1]heptane skeleton, more commonly known as norbornane (B1196662). wikipedia.org This bridged bicyclic system consists of a cyclohexane (B81311) ring with a methylene (B1212753) bridge between carbons 1 and 4, resulting in a strained, boat-like conformation. fiveable.mewikipedia.org The IUPAC name for this compound is this compound, and it has the chemical formula C₁₀H₁₈O. nih.gov

Stereochemistry is a critical aspect of this compound due to its chiral nature. The bicyclic structure gives rise to two primary diastereomers: the exo and endo isomers. This diastereoisomerism is determined by the orientation of the hydroxyl group at the C2 position relative to the one-carbon bridge (C7).

Exo Isomer : The hydroxyl group is oriented anti (away from) the C7 bridge. This position is generally less sterically hindered.

Endo Isomer : The hydroxyl group is oriented syn (towards) the C7 bridge.

Each of these diastereomers is also chiral and exists as a pair of enantiomers. For instance, the specific stereoisomer known as α-isofenchol has the IUPAC name (1S,2S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. nih.gov The precise stereochemical configuration significantly influences the compound's physical and chemical properties, as well as its interactions in biological systems. orgoreview.com The determination of the absolute and relative stereochemistry is typically achieved through advanced analytical techniques such as 2D NMR spectroscopy.

Interactive Data Table: Computed Properties of this compound

Property Value Source
Molecular Weight 154.25 g/mol nih.gov
Exact Mass 154.135765193 Da nih.gov
XLogP3 2.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 1 nih.gov

Historical Development of Research on Bicyclo[2.2.1]heptane Derivatives

The study of bicyclo[2.2.1]heptane derivatives is deeply rooted in the history of organic chemistry. The parent compound, norbornane, was first synthesized through the reduction of norcamphor (B56629). wikipedia.org The name "norbornane" itself is derived from bornane (1,7,7-trimethylnorbornane), a derivative of camphor (B46023), with the "nor-" prefix indicating the removal of the methyl groups. wikipedia.org

The mid-20th century saw a surge of interest in bridged bicyclic systems, with chemists like Kenneth B. Wiberg pioneering the synthesis and study of these strained hydrocarbons. masterorganicchemistry.com The rigid and well-defined geometry of the norbornane framework provided an ideal platform for investigating fundamental concepts in organic chemistry, such as reaction mechanisms, carbocation rearrangements, and stereochemical control. The development of the Diels-Alder reaction was a significant milestone, providing a versatile method for constructing the bicyclo[2.2.1]heptane skeleton. wikipedia.org

Early research into norbornane derivatives was also driven by the non-classical carbocation controversy, where the nature of the 2-norbornyl cation was a subject of intense debate. wikipedia.org This period of investigation led to a deeper understanding of reaction intermediates and the influence of molecular structure on reactivity. Over the years, the unique properties of bicyclo[2.2.1]heptane derivatives have led to their application in diverse fields, from the development of new synthetic methodologies to their use as chiral auxiliaries and as scaffolds in medicinal chemistry and materials science. wikipedia.org

Interactive Data Table: Physical Properties of Isofenchol (a stereoisomer)

Property Value Unit Source
Enthalpy of Formation at Standard Conditions (gas) -272.72 kJ/mol chemeo.com
Enthalpy of Fusion at Standard Conditions 9.46 kJ/mol chemeo.com
Enthalpy of Vaporization at Standard Conditions 51.61 kJ/mol chemeo.com
Normal Boiling Point 529.27 K chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71686-38-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7-8,11H,4-6H2,1-3H3

InChI Key

QNNGNRWQCQDOMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC1CC2O)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 Ol and Its Derivatives

Classic Synthetic Routes to the Bicyclo[2.2.1]heptane Core

The construction of the bicyclo[2.2.1]heptane skeleton is a foundational aspect of synthesizing 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol. Classical synthetic routes have traditionally relied on the manipulation of naturally abundant terpenoids or on powerful cycloaddition reactions to build the characteristic bridged bicyclic structure.

Synthesis from Camphor (B46023) and Related Terpenoids

Camphor and its related terpenoid, fenchone (B1672492), are naturally occurring bicyclic monoterpenes that serve as readily available and chiral starting materials for the synthesis of a variety of bicyclo[2.2.1]heptane derivatives. The rigid bicyclic framework of these molecules provides a pre-formed core that can be chemically modified to introduce desired functionalities.

The synthesis of this compound (isofenchol) is often achieved through the reduction of the corresponding ketone, 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one (fenchone). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which allows for the selective formation of either the endo or exo alcohol isomer. For instance, the reduction of fenchone with lithium aluminum hydride (LiAlH₄) typically yields the endo isomer, isofenchol, as the major product due to the steric hindrance on the exo face of the carbonyl group.

Starting MaterialReagentMajor ProductReference
FenchoneLithium Aluminum Hydride (LiAlH₄)endo-1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol)General textbook knowledge

Camphor-derived auxiliaries have also proven to be powerful tools in asymmetric synthesis. These chiral molecules can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed. uab.cat

Photocycloaddition Approaches for Bicyclic Systems

Photocycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and direct method for the construction of bicyclic and polycyclic frameworks. These reactions involve the light-induced union of two unsaturated molecules to form a cyclobutane (B1203170) ring. In the context of synthesizing the bicyclo[2.2.1]heptane core, an intramolecular [2+2] photocycloaddition of a suitably substituted cyclopentenyl derivative can be a key step.

The stereochemical outcome of these reactions can often be controlled by the stereochemistry of the starting material and the reaction conditions. While not a direct synthesis of this compound, photocycloaddition provides a versatile entry to the bicyclo[2.2.1]heptane skeleton, which can then be further functionalized. For example, the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile involves sigmatropic shifts that highlight the photochemical reactivity of this bicyclic system. mcmaster.ca More recent developments have seen the use of organophotoredox catalysis in stereoselective [2+2] photocycloadditions to form bicyclic systems. mdpi.com

Stereoselective and Asymmetric Synthesis of this compound

The biological activity and chemical properties of this compound and its derivatives are intrinsically linked to their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance. These methods aim to control the relative and absolute configuration of the stereocenters within the molecule.

Enantioselective Catalysis in Bicyclic Alcohol Formation

Enantioselective catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. In the context of bicyclic alcohols, chiral catalysts can be employed to favor the formation of one enantiomer over the other.

One notable example involves the use of chiral oxazaborolidine catalysts in Diels-Alder reactions. Although not a direct synthesis of this compound, this methodology provides a pathway to enantiomerically enriched bicyclic precursors. Asymmetric Diels-Alder reactions using these catalysts can achieve high enantioselectivities (up to 97% ee), and the resulting adducts can be transformed through subsequent reactions, such as perchloric acid-promoted rearrangements, to yield functionalized bicyclo[2.2.1]heptane systems.

Catalytic SystemReaction TypeEnantiomeric Excess (ee)Reference
Chiral OxazaborolidineDiels-Alder Reactionup to 97%

Diastereoselective Control in Bicyclo[2.2.1]heptan-2-ol Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the synthesis of this compound from fenchone, the primary goal is to control the stereochemistry at the C2 position, leading to either the endo or exo alcohol.

The reduction of fenchone is a classic example of diastereoselective synthesis. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric environment of the bicyclic framework. Attack from the less hindered endo face is generally disfavored, leading to the formation of the endo alcohol (isofenchol) as the major product when using bulky reducing agents. Conversely, smaller reducing agents may show different selectivity.

KetoneReducing AgentMajor DiastereomerStereoselectivity
FenchoneLithium Aluminum Hydrideendo-alcohol (Isofenchol)High
FenchoneSodium Borohydrideendo-alcohol (Isofenchol)Moderate to High

Chiral Auxiliaries in Bicyclic Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. Camphor-derived structures are frequently employed as chiral auxiliaries due to their rigid conformation and well-defined stereochemistry. uab.cat

In the synthesis of bicyclic alcohols, a chiral auxiliary can be attached to a precursor molecule to influence the stereochemical outcome of a key bond-forming reaction, such as a cycloaddition or an alkylation. For instance, camphor-derived alcohols have been successfully used as chiral auxiliaries in asymmetric Pauson-Khand reactions to construct bicyclic systems with high diastereoselectivity. uab.cat While specific examples for the direct synthesis of this compound using this strategy are not extensively documented, the principle is broadly applicable to the synthesis of chiral bicyclo[2.2.1]heptane derivatives.

The general strategy involves three main steps:

Attachment of the chiral auxiliary: The chiral auxiliary is covalently bonded to the substrate.

Diastereoselective reaction: The key bond-forming reaction is carried out, with the auxiliary directing the stereochemical outcome.

Removal of the auxiliary: The chiral auxiliary is cleaved from the product, ideally in a non-destructive manner so it can be recovered and reused.

Derivatization Reactions for Functionalization of this compound

The functionalization of this compound through derivatization reactions is a key strategy for introducing diverse functional groups and expanding its synthetic utility. These reactions primarily target the hydroxyl group, allowing for the formation of esters, ethers, and other derivatives.

Esterification is a widely employed method for the derivatization of this compound. Various studies have explored both chemical and enzymatic approaches to synthesize ester derivatives of this alcohol. For instance, several esters of terpenoid alcohols, including 1,3,3-trimethylbicyclo-[2.2.1]-heptan-2-yl-3,4-dihydroxybenzoate and 1,3,3-trimethylbicyclo-[2.2.1]-heptan-2-yl-3,4,5-trihydroxybenzoate, have been synthesized. medcraveonline.commedcraveonline.com

Enzymatic esterification offers a green and efficient alternative to chemical methods. Lipases are commonly used catalysts for these reactions due to their high catalytic efficiency, mild reaction conditions, and environmental friendliness. medcraveonline.com Lipozyme TLIM and Novozym 435 are among the lipases that have been successfully used to catalyze the synthesis of various esters. medcraveonline.com

Etherification of this compound provides another route for its functionalization. The formation of ethers can be achieved through alkylation of the corresponding alcohol.

The oxidation of this compound yields the corresponding ketone, 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one, also known as isofenchone. nih.govchemscene.com This transformation is a crucial step in the synthesis of various derivatives. A variety of oxidizing agents can be employed for this purpose.

Conversely, the reduction of the ketone, isofenchone, can be used to synthesize isofenchol. This reduction can be achieved using various reducing agents, and the stereoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions.

Bicyclic allylic alcohols, which can be derived from isofenchol, can be oxidized to bicyclic enones. These enones are valuable chiral synthons for the development of biologically active compounds and are important structural features of many natural products. scirp.org

Halogenation of this compound and its derivatives introduces halogen atoms into the bicyclic framework, which can then serve as handles for further functionalization through various substitution reactions. The reactivity and regioselectivity of halogenation reactions are influenced by the structure of the substrate and the reaction conditions.

Novel Synthetic Approaches and Catalyst Development

Recent advances in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis of bicyclic alcohols like this compound. These approaches often involve the use of advanced catalytic systems and innovative reaction designs.

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single operation. These reactions can be employed in the synthesis of bicyclic systems, including the bicyclo[2.2.1]heptane framework.

Cycloaddition reactions, particularly [5+2] cycloadditions, are powerful tools for the construction of polycyclic ring systems and stereocenters. rsc.org These reactions have been successfully applied in the total synthesis of natural products containing bicyclic moieties. rsc.org

Metal catalysis plays a significant role in modern organic synthesis. Various transition metal catalysts can be utilized for the synthesis of bicyclic alcohols and their derivatives. For example, palladium complexes have been used in the synthesis of new enantiomerically pure Schiff bases derived from camphor, a related bicyclic ketone. sci-hub.se

Enzyme catalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. scirp.org Lipases are widely used for the kinetic resolution of racemic alcohols, including bicyclic alcohols, to obtain enantiomerically pure compounds. scirp.orgscielo.br Alcohol dehydrogenases are another class of enzymes that can be used for the stereoselective reduction of bicyclic ketones to produce chiral alcohols. acs.orgacs.org The use of enzymes in organic synthesis provides access to enantiomerically pure building blocks that are valuable for the synthesis of pharmaceuticals and other fine chemicals. scirp.org

Stereochemical Aspects and Conformational Analysis of 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 Ol

The rigid bicyclo[2.2.1]heptane skeleton of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isofenchol, gives rise to a variety of stereoisomers, the study of which is crucial for understanding its properties and reactivity.

Absolute and Relative Configuration Determination in Bicyclo[2.2.1]heptan-2-ols

The determination of the absolute and relative configuration of substituents on the bicyclo[2.2.1]heptane ring is fundamental to its stereochemical description. The relative configuration defines the spatial orientation of substituents relative to each other, while the absolute configuration describes the precise three-dimensional arrangement of atoms in space, designated by the Cahn-Ingold-Prelog (R/S) notation. researchgate.netslideshare.net

Various analytical techniques are employed to elucidate these configurations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry. For instance, the spatial relationship between the hydroxyl group and other protons in the molecule leads to distinct chemical shifts and coupling constants in ¹H NMR spectra, allowing for the differentiation of isomers. dss.go.th X-ray crystallography provides an unambiguous method for determining the absolute configuration of crystalline compounds. Chiroptical methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are also instrumental in assigning the absolute configuration of chiral molecules by measuring their interaction with plane-polarized light. leidenuniv.nl

Exo- and Endo-Isomerism in Bicyclo[2.2.1]heptan-2-ols

A key feature of the stereochemistry of bicyclo[2.2.1]heptan-2-ols is the existence of exo and endo isomers. This form of diastereomerism arises from the orientation of the hydroxyl group at the C2 position relative to the one-carbon bridge (C7).

In the exo isomer, the hydroxyl group is positioned on the side of the ring opposite to the C7 bridge. This orientation is generally less sterically hindered.

In the endo isomer, the hydroxyl group is on the same side as the C7 bridge, leading to greater steric congestion. scribd.com

The differentiation between exo and endo isomers can be readily achieved using NMR spectroscopy. The endo-protons typically exhibit a larger coupling constant with the bridgehead proton compared to the exo-protons. For example, in the reduction of isofenchone, the precursor to isofenchol, different reducing agents can lead to the preferential formation of either the α- (exo) or β- (endo) isomer, which can be distinguished by their physical properties and spectroscopic data. dss.go.th

General Spectroscopic Features for Differentiating Exo and Endo Isomers of Bicyclo[2.2.1]heptan-2-ols
Isomer¹H NMR Chemical Shift of H-C(2)¹H-¹H Coupling Constant (J) with Bridgehead ProtonSteric Hindrance
ExoGenerally more shielded (lower ppm)Typically smallerLess hindered
EndoGenerally more deshielded (higher ppm)Typically largerMore hindered

Chiral Purity and Enantiomeric Excess Analysis

This compound is a chiral molecule and can exist as a pair of enantiomers. The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in many applications. masterorganicchemistry.comresearchgate.net

Several chromatographic and spectroscopic methods are employed for this purpose. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating enantiomers. masterorganicchemistry.comscribd.comntu.edu.sg These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For instance, chiral analysis of essential oils containing isofenchol has been performed using GC with modified cyclodextrin-based chiral stationary phases. scribd.commdpi.comresearchgate.net

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is another widely used method. The chiral agent forms diastereomeric complexes with the enantiomers of the analyte, which results in distinguishable signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess. fiveable.mestackexchange.com

Common Methods for Enantiomeric Excess Analysis of Chiral Alcohols
MethodPrincipleTypical Application
Chiral Gas Chromatography (GC)Differential interaction with a chiral stationary phase leading to separation of enantiomers.Analysis of volatile chiral compounds like terpenoids in essential oils.
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers on a chiral stationary phase.Broadly applicable for a wide range of chiral molecules.
NMR with Chiral Derivatizing Agents (CDAs)Formation of diastereomeric derivatives with distinct NMR signals.Determination of enantiomeric excess in solution.
Optical RotationMeasurement of the rotation of plane-polarized light. Less accurate for determining high enantiomeric purity.A traditional method, often used for preliminary assessment of chirality. masterorganicchemistry.com

Conformational Dynamics of the Bicyclo[2.2.1]heptane Ring System

The bicyclo[2.2.1]heptane ring system is characterized by its rigid structure, which significantly limits its conformational flexibility compared to monocyclic systems like cyclohexane (B81311). vu.nlacs.org The boat-like conformation is a defining feature of this bicyclic framework. youtube.com While the ring itself is relatively rigid, some degree of conformational dynamics exists, primarily involving subtle puckering motions and the rotation of substituents.

Computational studies, such as those employing density functional theory (DFT), can provide insights into the low-energy conformations and the energy barriers between them. For substituted bicyclo[2.2.1]heptanes, the orientation of the substituents can influence the conformational preferences of the molecule. Even in this rigid system, dynamic processes can be studied using techniques like dynamic NMR spectroscopy, which can reveal information about the rates of conformational interconversions. The conformational dynamics, although limited, play a role in determining the molecule's reactivity and its interactions with other molecules, such as enzymes.

Influence of Stereochemistry on Reactivity and Selectivity in Reactions of this compound

The stereochemistry of this compound exerts a profound influence on its chemical reactivity and the stereochemical outcome of its reactions. The rigid bicyclic framework and the specific spatial arrangement of its functional groups dictate the accessibility of reagents to the reaction center, leading to stereoselective transformations. masterorganicchemistry.comntu.edu.sg

A classic example illustrating stereoselectivity is the reduction of the corresponding ketone, isofenchone. The approach of the reducing agent is sterically hindered from one face of the carbonyl group, leading to the preferential formation of one diastereomer of isofenchol. For example, reduction of isofenchone with sodium in alcohol predominantly yields the more stable α-isomer (exo-hydroxyl), while catalytic hydrogenation often favors the formation of the β-isomer (endo-hydroxyl) due to the catalyst's approach from the less hindered exo face. dss.go.th

Furthermore, the stereochemistry of the hydroxyl group in isofenchol itself directs the outcome of subsequent reactions. In reactions where the hydroxyl group or the adjacent carbon is involved, the incoming reagent will preferentially attack from the less hindered face of the molecule. This can lead to the formation of a single or a major stereoisomer in the product, a phenomenon known as stereoselective synthesis. ntu.edu.sg Reactions involving carbocation intermediates in the bicyclo[2.2.1]heptane system are also highly dependent on stereochemistry, often leading to skeletal rearrangements to form more stable carbocations.

Reaction Mechanisms and Rearrangement Studies Involving the Bicyclo 2.2.1 Heptane Skeleton

Pinacol (B44631) and Semipinacol-Type Rearrangements

Pinacol and semipinacol rearrangements are classic transformations involving 1,2-diols or related species that proceed through carbocationic intermediates, leading to carbon skeleton reorganization.

Pinacol Rearrangement: The true pinacol rearrangement requires a 1,2-diol precursor. For the 1,5,5-trimethylbicyclo[2.2.1]heptane system, this would involve the acid-catalyzed rearrangement of 1,5,5-trimethylbicyclo[2.2.1]heptane-2,3-diol. In a related study on the bicyclo[2.2.2]octene system, treatment of a tertiary alcohol with acid induced a pinacol-type rearrangement. oup.com This suggests that under acidic conditions, the diol derived from 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol would protonate at one of the hydroxyl groups, followed by water loss to form a carbocation. The subsequent 1,2-alkyl shift would be driven by the relief of ring strain and the formation of a stable ketone.

Semipinacol Rearrangement: This rearrangement is more directly applicable to this compound derivatives. It typically involves a substrate with a hydroxyl group and an adjacent carbon bearing a leaving group. For instance, the deamination of a corresponding 1,2-amino alcohol with nitrous acid can initiate such a rearrangement. msu.edu The reaction proceeds via the formation of a diazonium ion, which departs as nitrogen gas to yield a primary carbocation, triggering a skeletal shift.

Rearrangement TypeStarting Substrate (Hypothetical)Key IntermediateExpected Product Type
Pinacol1,5,5-Trimethylbicyclo[2.2.1]heptane-2,3-diolTertiary carbocation at C2 or C3Rearranged bicyclic ketone
Semipinacol2-(Aminomethyl)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-olPrimary carbocationRing-expanded ketone

Wagner–Meerwein Rearrangements in Bicyclic Systems

The Wagner-Meerwein rearrangement is a hallmark of bicyclo[2.2.1]heptane chemistry, characterized by a 1,2-alkyl shift to an adjacent carbocationic center. ambeed.com This process is readily observed in reactions involving this compound (isofenchol) and its parent compound, fenchol (B156177).

Acid-catalyzed dehydration of these alcohols generates a secondary carbocation at the C2 position. This intermediate is highly unstable and rapidly undergoes a Wagner-Meerwein shift. The migration of the C1-C6 bond to the C2 position results in the formation of a more stable tertiary carbocation. Subsequent elimination of a proton from this rearranged intermediate leads to the formation of various isomeric alkenes. The classic example in the related 1,7,7-trimethyl system is the acid-catalyzed dehydration of isoborneol (B83184) to camphene. For isofenchol, similar rearrangements are expected, leading to a mixture of olefinic products.

Tiffeneau-Demyanov Rearrangement and Analogous Ring Expansions

The Tiffeneau-Demyanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones via a β-amino alcohol intermediate. wikipedia.org The reaction involves treating a 1-(aminomethyl)cycloalkanol with nitrous acid. wikipedia.org

For the 1,5,5-trimethylbicyclo[2.2.1]heptane system, this would begin with the corresponding ketone, 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one (isofenchone). Conversion to the cyanohydrin, followed by reduction, would yield the necessary β-amino alcohol. Treatment with nitrous acid generates a diazonium intermediate that, upon losing N₂, forms a carbocation, triggering the rearrangement. msu.edu In bicyclic systems, this can lead to either ring expansion or a shift of a bridgehead carbon, depending on which group migrates. Studies on related norcamphor (B56629) systems show that the migratory aptitude is influenced by stereochemistry, with different products arising from exo and endo isomers. researchgate.net This methodology represents a potential route to synthesize bicyclo[3.2.1]octanone frameworks from the bicyclo[2.2.1]heptane skeleton of isofenchol. researchgate.netacs.org

Beckmann Rearrangements of Derived Oximes

The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. organic-chemistry.org This reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group positioned anti-periplanar to the departing water molecule. masterorganicchemistry.com

The substrate for this reaction is the oxime of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one (isofenchone). The geometry of the oxime (E or Z) is critical as it dictates which of the two α-carbons (C1 or C3) migrates.

If the C1-bridgehead carbon migrates, a lactam with the nitrogen adjacent to the bridgehead is formed.

If the C3-methylene group migrates, a different regioisomeric lactam is produced.

Studies on the oximes of camphor (B46023) (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and norcamphor have shown that the reaction is often regiospecific. researchgate.netacs.org For the E-oxime derived from a substituted bicyclo[2.2.1]heptan-2-one, a regiospecific Beckmann rearrangement was observed to yield a single lactam product. researchgate.net This high degree of control is attributed to the rigid conformational nature of the bicyclic system, which favors the migration of the anti-periplanar group.

Oxime Isomer (Hypothetical)Migrating GroupProduct Type
E-isofenchone oximeC1-bridgehead or C3-methylene (anti to OH)Azabicyclo[3.2.1]octanone derivative
Z-isofenchone oximeC1-bridgehead or C3-methylene (anti to OH)Azabicyclo[3.2.1]octanone derivative

Carbocationic Pathways and Skeletal Rearrangements

The generation of a carbocation from this compound or its derivatives is the gateway to a multitude of skeletal rearrangements. These pathways are not limited to the classic named rearrangements but encompass a broader landscape of cation-driven transformations.

When this compound is subjected to acidic conditions, the initial formation of the secondary carbocation at C2 (isofenchyl cation) serves as a branching point.

Wagner-Meerwein Shift: As discussed, the C1-C6 bond can migrate to C2, leading to a tertiary carbocation at C1.

Nametkin Rearrangement: This involves the migration of a methyl group. In the case of the rearranged tertiary carbocation, a methyl group could potentially shift to an adjacent cationic center.

Hydride Shifts: Intramolecular 6,2-hydride shifts are also common in these systems, leading to the interconversion of carbocationic intermediates before final product formation.

These sequential rearrangements can result in a complex mixture of products where the original 1,5,5-trimethylbicyclo[2.2.1]heptane skeleton is transformed into other bicyclic frameworks. The exact product distribution depends heavily on reaction conditions such as temperature, solvent, and the nature of the acid used.

Elimination Reactions and Product Distribution Analysis

The elimination of water (dehydration) from this compound is a primary route to forming alkenes. ucsb.edu This reaction typically proceeds via an E1 or E2 mechanism, depending on the conditions. libretexts.orgyoutube.com

E1 Mechanism: Under strongly acidic conditions, the reaction follows an E1 pathway. The alcohol is protonated, leaves as water to form a carbocation, which then loses a proton from an adjacent carbon. libretexts.org As carbocationic rearrangements (like the Wagner-Meerwein shift) are faster than deprotonation, the resulting alkenes are often products of the rearranged skeleton.

E2 Mechanism: Under conditions involving a strong, bulky base and a derivative where the hydroxyl is converted to a better leaving group (e.g., a tosylate), an E2 mechanism may be favored. youtube.com This single-step process requires an anti-periplanar arrangement between the leaving group and the proton being abstracted. Due to the rigid bicyclic structure, stereochemical constraints can significantly influence which protons can be removed, leading to specific alkene isomers.

The final product distribution is a mixture of endocyclic and exocyclic alkenes, with their relative proportions governed by thermodynamic and kinetic factors. The major alkene product is typically the one with the most substituted double bond (Zaitsev's rule), but sterically hindered bases can lead to the formation of the less substituted alkene (Hofmann product). libretexts.org

Reaction ConditionMechanismIntermediateMajor Product Type
Strong Acid, HeatE1Rearranged CarbocationMixture of rearranged endo- and exo-cyclic alkenes
Conversion to Tosylate, Strong Bulky BaseE2Concerted Transition StateNon-rearranged alkenes, stereochemically determined

Nucleophilic and Electrophilic Reactions of the Hydroxyl Group

The hydroxyl group of this compound is the primary site for both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The lone pairs on the oxygen atom allow it to act as a nucleophile.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. This is a standard method for protecting the alcohol or introducing a new functional group.

Etherification (Williamson Synthesis): Deprotonation of the alcohol with a strong base (e.g., NaH) forms an alkoxide, which can then react with an alkyl halide to form an ether. The steric hindrance around the hydroxyl group, particularly in the endo position, can affect the rate of this reaction.

Electrophilic Reactions: The hydroxyl group can be activated by electrophiles, most commonly a proton.

Protonation and Substitution (Sₙ1): In the presence of a strong hydrohalic acid (e.g., HBr, HCl), the hydroxyl group is protonated to form a good leaving group (H₂O). Departure of water generates the secondary carbocation, which is susceptible to rearrangement before being trapped by the halide nucleophile. This typically results in a mixture of rearranged halide products. brookes.ac.uk

Reaction with Fluorinating Agents: Special reagents can be used to achieve specific transformations. For example, reaction with electrophilic fluorinating reagents can introduce a fluorine atom into the molecule. mdpi.com

Ritter Reaction Studies

The Ritter reaction transforms an alcohol or alkene into an N-alkyl amide using a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgopenochem.org The reaction proceeds via the formation of a carbocation intermediate, which is then trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the final amide product. wikipedia.orgorganic-chemistry.org

In the context of the bicyclo[2.2.1]heptane skeleton, the stability and rearrangement pathways of the intermediate carbocation are of significant interest. Studies on closely related tertiary alcohols, such as fenchyl alcohol derivatives, show that the reaction course is highly dependent on reaction conditions and the steric bulk of substituents. researchgate.net For instance, the reaction of tertiary 2-fenchyl alcohols with acetonitrile (B52724) (CH₃CN) and sulfuric acid can lead to a mixture of products arising from skeletal rearrangements. researchgate.net

Research on ethynyl-substituted bicyclo[2.2.1]heptan-2-ols demonstrates the complexity of the Ritter reaction for this framework. The reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile is accompanied by a series of skeletal rearrangements, ultimately forming exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane. researchgate.netresearchgate.net Similarly, the Ritter reaction of exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol yields a mixture of rearranged acetamide (B32628) products. researchgate.netresearchgate.net These transformations are driven by the relief of ring strain and the formation of more stable carbocation intermediates through Wagner-Meerwein shifts, endo/exo hydride shifts, and other rearrangements common to this bicyclic system.

Table 1: Ritter Reaction Studies on Bicyclo[2.2.1]heptane Derivatives
Starting MaterialReagentsKey ObservationsProduct(s)
endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olAcetonitrile, Sulfuric AcidProceeds with a series of skeletal rearrangements. researchgate.netresearchgate.netexo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane. researchgate.netresearchgate.net
exo-2-Ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-olAcetonitrile, Sulfuric AcidYields a 1:1 mixture of rearranged products. researchgate.netresearchgate.netendo-6-Acetyl-exo-2-acetylamino-1,7,7-trimethylbicyclo[2.2,1]heptane and 2-acetyl-exo-2-acetylamino-5,5,6-trimethylbicyclo[2.2.1]heptane. researchgate.net
Tertiary 2-Fenchyl AlcoholsAcetonitrile, Sulfuric AcidRearrangements influenced by steric hindrance and reaction time/temperature. researchgate.netAlkenes or rearranged amides. researchgate.net

Pericyclic Reactions and Cycloadditions in Derivatization

Pericyclic reactions, particularly cycloadditions, are powerful tools for constructing the bicyclo[2.2.1]heptane skeleton and for its further derivatization. The rigid geometry of this framework allows for high stereochemical control in these reactions.

The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane core. beilstein-journals.orgrsc.org This [4+2] cycloaddition, typically involving a cyclopentadiene (B3395910) derivative as the diene, establishes the bicyclic structure with defined stereochemistry. beilstein-journals.orgresearchgate.net

Sequential Diels-Alder reaction/rearrangement sequences have been developed to create diverse and functionalized bicyclo[2.2.1]heptanes. nih.govacs.org In some cases, the initial Diels-Alder adduct can undergo in-situ rearrangement. For example, the reaction of certain dienes can lead to an endo-configured intermediate that rearranges via a suprafacial 1,2-hydride shift to form a more thermodynamically stable exo-isomer. acs.org The outcome of these rearrangements is often dependent on the substitution pattern of the diene and the dienophile. nih.govacs.org This strategy has proven effective for synthesizing novel compounds, and the use of chiral Lewis acids can facilitate enantioselective synthesis of bicyclo[2.2.1]heptane derivatives. nih.govacs.org

Table 2: Diels-Alder Reactions for Bicyclo[2.2.1]heptane Synthesis
Reaction TypeKey FeaturesExample Outcome
Sequential Diels-Alder/RearrangementInitial cycloadduct undergoes rearrangement to a more stable isomer. acs.orgFormation of functionalized bicyclo[2.2.1]heptanones. nih.govacs.org
Asymmetric Diels-AlderA chiral Lewis acid catalyst is used to induce enantioselectivity. nih.govacs.orgHigh enantiomeric ratios (e.g., up to 96.5:3.5) for specific products. nih.govacs.org

The 1,3-dipolar cycloaddition is another key reaction for functionalizing the bicyclo[2.2.1]heptane skeleton, allowing for the introduction of five-membered heterocyclic rings. researchgate.netacademie-sciences.fr This reaction involves a 1,3-dipole, such as a nitrile oxide or a nitrone, reacting with a dipolarophile, such as an alkene or alkyne, attached to the bicyclic core.

Studies have shown that nitrile oxides readily undergo cycloaddition with ethynyl-substituted bicyclo[2.2.1]heptan-ols. For instance, 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol reacts with nitrile oxides to yield the corresponding isoxazole (B147169) derivatives. researchgate.netresearchgate.net The resulting isoxazole ring can then be chemically modified to build more complex side chains. researchgate.net

Similarly, nitrones have been used as 1,3-dipoles in reactions with α,β-unsaturated carbonyl derivatives of the bicyclo[2.2.1]heptane system. The cycloaddition of nitrones to (1R)-2-endo-propenoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, catalyzed by a copper(II) Lewis acid, proceeds to form substituted isoxazolidine (B1194047) products with high stereoselectivity. wiley-vch.de

Table 3: 1,3-Dipolar Cycloaddition Reactions on Bicyclo[2.2.1]heptane Derivatives
Substrate1,3-DipoleCatalyst/ConditionsProduct Type
5,5,6-Trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-olNitrile OxidesNot specified2-(Isoxazol-5-yl) derivatives. researchgate.netresearchgate.net
(1R)-2-endo-Propenoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olNitrones (e.g., (Z)-N-benzylidenebenzylamine N-oxide)Cu(TfO)₂Substituted isoxazolidines. wiley-vch.de

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as fenchol (B156177). It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule. The bicyclic [2.2.1] heptane (B126788) framework gives rise to two main diastereomers, endo- and exo-fenchol, which can be distinguished by NMR.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, the chemical shifts (δ) and coupling constants (J) are distinct for the endo and exo isomers due to the different spatial orientations of the hydroxyl group. The proton attached to the carbon bearing the hydroxyl group (H-C2) is particularly diagnostic. Its orientation relative to the gem-dimethyl groups and the bicyclic framework influences its shielding and, consequently, its chemical shift.

For derivatives, these values can shift significantly. For instance, in a phenyl-substituted derivative, aromatic protons appear in the δ 7.23-7.37 ppm region. rsc.org The methyl groups of the trimethylbicyclo[2.2.1]heptane core typically appear as sharp singlets in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic 7.34 d 8.90
Aromatic 6.69 d 8.87
-OH 3.23 s -
H-2 ~3.5-4.0 m -
Bridgehead/Ring Protons 1.12-2.54 m -
Methyl (C1) ~1.23 s -
Methyl (C5) ~0.91 s -
Methyl (C5) ~0.92 d 6.3

Note: Data is illustrative and based on a substituted derivative. rsc.org Actual values for the parent compound may vary.

¹³C NMR Spectral Interpretation for Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The bicyclic structure of this compound results in ten distinct carbon signals. The carbon atom bonded to the hydroxyl group (C-2) typically resonates in the range of δ 70-80 ppm. The chemical shifts of the methyl carbons and the quaternary carbons provide further structural confirmation.

Table 2: Representative ¹³C NMR Data for a this compound Derivative

Carbon Chemical Shift (δ, ppm)
C-2 (C-OH) 73.5
Quaternary Carbons 48.7, 50.7
Bridgehead/Ring Carbons 23.0, 24.6, 28.1, 32.0, 35.0, 40.9, 48.0
Methyl Carbons 21.3-24.6

Note: Data is illustrative and based on a substituted derivative. rsc.org The presence of 10 signals confirms the number of carbon atoms in the fenchol skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and determining the stereochemistry. researchgate.net

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. sdsu.edu This is instrumental in tracing the connectivity through the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. princeton.edu It is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which is essential for determining the stereochemistry, such as the endo or exo configuration of the hydroxyl group. For example, a NOESY correlation between the H-2 proton and a specific methyl group can confirm the spatial orientation of the alcohol.

These combined techniques allow for a complete and unambiguous structural elucidation of this compound and its derivatives. researchgate.netnumberanalytics.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Patterns and Purity

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing the purity of this compound and analyzing its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of fenchol typically does not show a prominent molecular ion peak (M⁺) at m/z 154 due to its instability. Instead, the spectrum is characterized by a series of fragment ions. Common fragmentation pathways for alcohols include dehydration ([M-H₂O]⁺) and α-cleavage. libretexts.org

A characteristic and often base peak in the mass spectrum of fenchol is observed at m/z 81. nih.gov Other significant fragments can be seen at m/z 80, 72, 43, and 41. nih.gov GC-MS is also used to determine the retention index of the compound, which aids in its identification. nist.govnist.gov

Table 3: Prominent Peaks in the Mass Spectrum of this compound

m/z Relative Intensity Possible Fragment
81 99.99% (Base Peak) [C₆H₉]⁺
80 72.81% [C₆H₈]⁺
72 23.89% [C₄H₈O]⁺
43 26.71% [C₃H₇]⁺
41 33.07% [C₃H₅]⁺

Note: Intensities are representative and can vary slightly between instruments. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For this compound, the most characteristic absorptions are related to the hydroxyl (-OH) and the alkyl (C-H) groups.

O-H Stretch : A strong and broad absorption band typically appears in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding between alcohol molecules. libretexts.org

C-H Stretch : Strong, sharp peaks are observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the bicyclic system.

C-O Stretch : A distinct absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol. libretexts.org

The specific frequencies can provide subtle information about the molecular structure and environment.

Table 4: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded) 3200 - 3600 Strong, Broad
C-H Stretch (sp³ hybridized) 2850 - 3000 Strong, Sharp
C-O Stretch 1000 - 1100 Moderate to Strong

Source: General ranges for alcohols. libretexts.orglibretexts.org

X-ray Diffraction for Solid-State Structural Confirmation and Absolute Configuration

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For a chiral molecule like this compound, which exists as enantiomers, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute stereochemistry. ed.ac.ukresearchgate.net

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. The analysis can confirm the bicyclo[2.2.1]heptane framework, the positions of the three methyl groups, and the endo or exo orientation of the hydroxyl group.

For derivatives of fenchol, X-ray crystallography has been successfully used to determine their absolute configurations. mdpi.comisuct.ru The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute structure of an enantiopure crystal. nih.govmit.edu This technique is especially powerful for complex derivatives where NMR data might be ambiguous. iucr.org

Table 5: List of Compounds

Compound Name
This compound
Fenchol
endo-Fenchol
exo-Fenchol
Camphor (B46023)
Diaminomaleonitrile
Boron trifluoride-diethyl ether

Advanced Analytical Techniques for Isomer Ratio Determination

The determination of isomer ratios for this compound, also known as isofenchol, and its related isomers is critical in various fields, from quality control of essential oils to stereoselective synthesis. The bicyclic [2.2.1]heptane framework gives rise to multiple stereoisomers, primarily the exo and endo diastereomers, which can be challenging to distinguish and quantify. Advanced analytical techniques, particularly chromatography and spectroscopy, are indispensable for the accurate determination of these isomer ratios.

Gas chromatography (GC) is a cornerstone technique for separating the volatile isomers of trimethylbicyclo[2.2.1]heptan-2-ol. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the capillary column's stationary phase is paramount for achieving resolution between closely related isomers. Non-polar columns, such as those with polydimethylsiloxane (B3030410) phases, and polar columns are used to exploit subtle differences in the boiling points and polarities of the isomers. nist.govnist.gov

Gas chromatography coupled with mass spectrometry (GC-MS) provides an even more powerful tool for both separation and identification. mdpi.comnih.gov While the mass spectra of isomers are often very similar, the fragmentation patterns can sometimes offer clues for differentiation. However, the primary strength of GC-MS in this context lies in the combination of the high-resolution separation provided by the GC component and the sensitive detection and confirmation of molecular weight by the MS component. The retention time from the GC is the most reliable indicator for identifying specific isomers when compared against authenticated standards. mdpi.com The integration of the peak areas in the resulting chromatogram allows for the precise quantification of the ratio of different isomers present in a sample. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is another powerful technique for isomer differentiation. While GC is excellent for determining ratios, NMR provides detailed structural information that can distinguish between exo and endo isomers. rsc.orgmdpi.com The spatial arrangement of the hydroxyl group and the methyl groups leads to distinct chemical shifts and coupling constants for the protons and carbons in each isomer. For instance, the chemical shift of the proton on the carbon bearing the hydroxyl group (H-C-OH) is typically different for the exo and endo isomers due to anisotropic effects from the bicyclic system.

The combination of these techniques provides a comprehensive approach to analyzing mixtures of this compound isomers. GC and GC-MS are ideal for the routine and accurate determination of isomer ratios, while NMR spectroscopy is invaluable for the unambiguous structural elucidation of the individual, separated isomers.

Detailed analysis using these techniques has yielded specific data points that facilitate the identification and quantification of these isomers. Kovats retention indices (RI) are a standardized measure used in gas chromatography to normalize retention times. The NIST Chemistry WebBook provides RI values for isofenchol on different types of GC columns, which are crucial for its identification in complex mixtures like essential oils. nist.gov

Table 1: Gas Chromatography Data for Fenchol Isomers
CompoundColumn TypeKovats Retention Index (RI)Source
Isofenchol (this compound)Standard Non-Polar1114, 1119 nist.gov
Fenchol (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol)Non-Polar (Temperature Ramp)1092 - 1121 nist.gov
Fenchol (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol)Polar (Temperature Ramp)1570 - 1597 nist.gov

Computational Chemistry Approaches to 1,5,5 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. marquette.eduyoutube.com For 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, these calculations can determine its electronic structure, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govscirp.org The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Energetic calculations are also vital for comparing the stability of different isomers and conformers. By computing the total electronic energy, corrected for zero-point vibrational energy, the relative stability of various structures can be established. For example, studies on the diastereomers of fenchol (B156177) (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) have used DFT calculations to determine the energy differences between various conformers, revealing that subtle changes in the hydroxyl group's orientation can lead to significant energy variations. researchgate.netnih.gov This information is critical for predicting which structures are most likely to be present under given conditions.

Table 1: Representative Quantum Chemical Energetic Data for Fenchol Conformers. This table illustrates the type of data obtained from quantum chemical calculations for the closely related diastereomer, fenchol. The relative energies (ΔE) are indicative of the stability of different spatial arrangements of the hydroxyl group.
ConformerMethod/Basis SetRelative Energy (kJ/mol)Source
exo-Fenchol AMP2/6-311++G(2df,p)0.00 nih.gov
exo-Fenchol BMP2/6-311++G(2df,p)0.25 nih.gov
exo-Fenchol CMP2/6-311++G(2df,p)4.53 nih.gov
endo-Fenchol AB3LYP-D3(BJ)/def2-TZVP0.00 researchgate.net
endo-Fenchol BB3LYP-D3(BJ)/def2-TZVP>2.0 researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Due to the rotation of its hydroxyl group, this compound can exist in multiple conformations. nih.gov Conformational analysis aims to identify these stable arrangements (conformers), which correspond to local minima on the molecule's potential energy surface (PES). mdpi.comwavefun.com Computational methods automate this search by systematically rotating dihedral angles and performing energy minimizations at each step. wavefun.comreadthedocs.io

A study on the diastereomers, endo- and exo-fenchol, performed quantum chemical calculations to characterize their conformational landscapes. nih.gov The three most stable conformers for each were identified by optimizing their geometries at the MP2/6-311++G(2df,p) level of theory, revealing that two conformers for each diastereomer were very close in energy. nih.gov For exo-fenchol, the most stable conformer features the hydroxyl group oriented towards the methyl group at C1. nih.gov Mapping the PES provides a comprehensive view of the energy landscape, showing not only the stable conformers but also the energy barriers (transition states) that separate them. uni-muenchen.de This information is crucial for understanding the molecule's flexibility and the rates of interconversion between different conformers.

Table 2: Calculated Stable Conformers of exo-Fenchol. This table lists the most stable conformers identified for exo-fenchol through computational analysis, highlighting the small energy differences between them.
Conformer IDDescription of OH OrientationRelative Energy (kJ/mol)Source
AOriented towards the C1 methyl group0.00 nih.gov
BIntermediate orientation0.25 nih.gov
COriented away from the C1 methyl group4.53 nih.gov

Prediction of Spectroscopic Properties (NMR, IR, MS)

Computational chemistry is extensively used to predict spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov For complex molecules like this compound, computed spectra for different potential isomers or conformers can be compared with experimental data to confirm the correct structure. researchgate.netnih.gov The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable when conformational flexibility is considered. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum mechanics. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. hmdb.ca By comparing the calculated spectrum with the experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the molecule's computed equilibrium geometry. researchgate.netnist.gov

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can elucidate the fragmentation pathways observed in electron ionization mass spectrometry (EI-MS). mdpi.comshimadzu.com By calculating the energies of potential fragment ions and the transition state energies for their formation, chemists can rationalize the observed fragmentation pattern. For this compound (MW 154.25), common fragments observed experimentally include m/z 139 (loss of a methyl group) and 109. nih.govresearchgate.net Computational analysis can confirm the energetic favorability of these fragmentation processes. researchgate.net

Table 3: Computational Approaches to Spectroscopic Prediction for this compound.
Spectroscopy TypeComputational MethodPredicted PropertyRelevance
NMRDFT (GIAO Method)¹H and ¹³C Chemical Shifts (δ, ppm)Structure verification, stereochemical assignment. nih.gov
IRDFT (Frequency Calculation)Vibrational Frequencies (cm⁻¹)Functional group identification, confirmation of geometry. hmdb.ca
MSQuantum Chemistry (Energy Calculations)Fragmentation Pathways and EnergeticsElucidation of fragmentation mechanisms. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of their dynamic behavior. mdpi.comyoutube.com These simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy. mdpi.com For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or interacting with a biological macromolecule. researchgate.netchemrxiv.org

Key applications of MD for this compound would include:

Solvation Studies: Simulating the molecule in a box of solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation. acs.orgnih.gov

Conformational Dynamics: Observing the transitions between different stable conformers over time, which can provide insights into the flexibility of the molecule and the timescales of these motions. wavefun.com

Interaction with Proteins: Placing the molecule in the binding site of a protein and running a simulation to observe the stability of the binding pose, the specific interactions (like hydrogen bonds) that are formed and broken, and how the ligand and protein adapt to each other. mdpi.comnih.gov

While specific MD simulation studies focused solely on this compound are not prevalent in the literature, the techniques are widely applied to similar terpenoid and drug-like molecules to understand their dynamic properties and interactions. mdpi.comacs.org

Elucidation of Reaction Mechanisms via Transition State Modeling

Understanding how a chemical reaction occurs step-by-step is crucial for controlling its outcome. Computational chemistry allows for the detailed elucidation of reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. shimadzu.comnih.govnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's rate and feasibility. youtube.commdpi.com

A relevant example is the study of the atmospheric reactions of fenchol with hydroxyl (OH) radicals and chlorine (Cl) atoms. hmdb.ca While this study focused on experimental kinetics, it proposed a detailed mechanism to justify the observed reaction products, a process that relies heavily on computational modeling to identify the most likely sites of hydrogen abstraction and the subsequent reaction steps. hmdb.ca For the reaction with the OH radical, computational modeling would involve:

Locating Transition States: Calculating the transition state structures for hydrogen abstraction from each unique carbon atom.

Calculating Activation Energies: Determining the energy barrier for each pathway. The path with the lowest activation energy is typically the most favorable. mdpi.com

Mapping the Full Pathway: Following the reaction coordinate from the transition state down to the products to confirm the connections and identify any intermediates.

These calculations provide a level of detail about the reaction mechanism that is often inaccessible through experimental means alone. shimadzu.com

Structure-Activity Relationship (SAR) Studies in Ligand Design

The compound this compound and its derivatives, particularly those derived from its ketone precursor fenchone (B1672492), have been investigated as ligands for biological targets like the cannabinoid receptor 2 (CB2). researchgate.net Computational methods play a key role in understanding the structure-activity relationship (SAR), which links a molecule's chemical structure to its biological activity. nih.govnih.gov

In a notable study, a series of derivatives based on the fenchone scaffold were synthesized and tested for their affinity and selectivity for the CB2 receptor. researchgate.net One of the most potent compounds synthesized was 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, which demonstrated a very high affinity (Kᵢ = 3.51 nM) and selectivity for the human CB2 receptor. researchgate.netnih.gov

Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, was used to elucidate the binding interactions of this potent derivative within the CB2 binding site. researchgate.netnih.govuctm.edu These modeling studies help explain the observed SAR by revealing which structural features are critical for binding. For instance, the modeling could show that the dimethoxy groups on the phenyl ring form key hydrogen bonds or that the bulky bicyclic scaffold fits snugly into a hydrophobic pocket of the receptor. researchgate.netuctm.edu This computational insight is essential for the rational design of new, even more potent and selective ligands. mdpi.comresearchgate.net

Table 4: Structure-Activity Relationship (SAR) Insights for Fenchone-based CB2 Ligands. Computational modeling helps rationalize these experimental findings.
Structural FeatureObservationComputational Rationale (Hypothesized)Source
Fenchone Stereochemistry(-)-Fenchone derivatives generally show higher affinity.The stereochemistry of the bicyclic scaffold provides optimal orientation in the receptor's binding pocket. researchgate.net
Aromatic Ring SubstitutionDimethoxy groups at C2' and C6' are crucial for high affinity.These groups may act as hydrogen bond acceptors with key residues in the binding site. researchgate.net
Alkyl Side ChainA branched lipophilic side chain at C4' enhances affinity.The chain likely occupies a deep hydrophobic pocket, increasing binding through favorable van der Waals interactions. researchgate.net
Bicyclic ScaffoldThe rigid this compound core serves as a suitable scaffold.Provides a fixed, conformationally restricted anchor for positioning the pharmacophoric elements. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol as a Chiral Building Block

The defined stereochemistry of this compound and its isomers makes it an excellent chiral building block. The rigid bicyclic framework allows for the precise spatial arrangement of substituents, which is a critical feature for controlling the stereochemical outcome of chemical reactions. This property is fundamental to its use in creating other complex, stereochemically-defined molecules.

The bicyclo[2.2.1]heptane framework is a key structural motif in various complex molecules. Derivatives of this compound serve as starting materials or key intermediates in the synthesis of biologically active compounds and analogs of natural products.

One notable application is in the synthesis of potential therapeutic agents. For instance, derivatives of the corresponding ketone, fenchone (B1672492) (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), have been used to create a novel class of ligands selective for the cannabinoid receptor 2 (CB2). mdpi.com In these syntheses, fenchone is reacted with lithiated methoxy-alkyl-phenols to produce tertiary alcohol derivatives, such as 2-(2′-methoxy-5′-propylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. mdpi.com

Another significant use is in the asymmetric synthesis of 5-lipoxygenase inhibitors. The enantioselective reduction of precursor oxime ethers was achieved using a borane (B79455) oxazaborolidine catalyst, which was generated from (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, a closely related amino alcohol derivative. researchgate.net This process allowed for the synthesis of (R)-N-1-(benzofuran-2-yl)ethyl-N-hydroxyurea and (R)-N-1-(benzo[b]thiophen-2-yl)ethyl-N-hydroxyurea with high enantiomeric excess. researchgate.net

The rigidity of the bicyclo[2.2.1]heptane skeleton is a highly desirable trait for ligands used in asymmetric catalysis. By coordinating to a metal center, these chiral ligands create a well-defined chiral environment that can direct an incoming substrate to react in a specific stereochemical manner.

Amino alcohol derivatives of the trimethylbicyclo[2.2.1]heptan-2-ol family have proven effective as ligands in the enantioselective addition of organozinc reagents to aldehydes. For example, 1,7,7-Trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol and its analogs have been used as ligands for the addition of diethylzinc (B1219324) to benzaldehyde, yielding (1S)-1-phenylpropanol with high yield and enantiomeric excess. researchgate.net Similarly, various chiral amino alcohols and aminodiols derived from (+)-camphor, which shares the same core skeleton, have been successfully employed as ligands in the same reaction. scirp.org

The table below summarizes selected research findings on the use of this compound derivatives as ligands in asymmetric catalysis.

Table 1: Applications of this compound Derivatives in Asymmetric Catalysis

Ligand Derivative Reaction Catalyst System Product Key Finding Ref.
(1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol Enantioselective reduction of oxime ethers Borane oxazaborolidine Chiral N-hydroxyureas Formation of stereogenic centers with high enantiomeric excess (up to 99%). researchgate.net
1,7,7-Trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol (and analogs) Addition of diethylzinc to benzaldehyde Zinc-alkoxide chelate (1S)-1-Phenylpropanol Achieved 96% yield and 89% enantiomeric excess with the trans-4 amino alcohol. researchgate.net

Intermediates in the Synthesis of Diverse Functionalized Bicyclo[2.2.1]heptane Derivatives

This compound is a versatile intermediate for accessing a wide range of other functionalized bicyclo[2.2.1]heptane derivatives. Its hydroxyl group can be readily oxidized to the corresponding ketone, which then opens up a plethora of further chemical transformations.

A sequential Diels-Alder/rearrangement strategy has been developed to produce various functionalized bicyclo[2.2.1]heptanes. acs.orgacs.org In this process, an isomer, 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, is synthesized and subsequently reduced using lithium aluminum hydride to yield 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-ol. acs.org This alcohol can then be converted into other derivatives, such as the corresponding 4-nitrobenzoate. acs.orgacs.org

Furthermore, the bicyclic framework can undergo skeletal rearrangements under specific reaction conditions. The Ritter reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile (B52724) in the presence of sulfuric acid leads to a series of rearrangements, ultimately forming exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane. researchgate.net These transformations highlight the utility of the trimethylbicyclo[2.2.1]heptan-2-ol core in generating structural diversity.

The table below provides examples of functionalized derivatives synthesized from related bicyclo[2.2.1]heptane precursors.

Table 2: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives

Starting Material Reagents/Conditions Product Research Focus Ref.
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one Lithium aluminum hydride (LiAlH4) in THF 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-ol Synthesis of functionalized bicyclic odorants. acs.org
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-ol 4-Nitrobenzoyl chloride, triethylamine, DMAP 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-yl 4-nitrobenzoate Creation of diverse functionalized bicyclo[2.2.1]heptanes. acs.org

Exploration of Materials Science Applications beyond Chemical Properties

While the primary applications of this compound and its isomers are rooted in their chemical reactivity as synthetic intermediates, there is emerging interest in their physical properties for materials science. The unique, rigid, and often fragrant nature of the bicyclo[2.2.1]heptane skeleton makes these compounds candidates for applications in the fragrance industry. Research has been conducted into the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants. acs.org The specific substitution pattern on the bicyclic frame dictates the resulting scent profile. acs.org The exploration of this compound and its derivatives in other areas of materials science, such as in the development of novel polymers or functional materials, remains a field with potential for future discovery.

Environmental Transformation Pathways and Biodegradation Studies of Bicyclic Alcohols

Biodegradation Pathways and Microbial Degradation Kinetics

The biodegradation of bicyclic monoterpenes, such as isomers of 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol, is a key process in their removal from the environment. While specific studies on the biodegradation of this compound are not extensively detailed in the available literature, the metabolic pathways for closely related isomers like borneol have been investigated.

Microorganisms in the soil are capable of degrading these compounds. For instance, the degradation of borneol is initiated by the enzyme borneol dehydrogenase (BDH), which oxidizes it to camphor (B46023). researchgate.net This initial step is followed by a known camphor degradation pathway. researchgate.net Pseudomonas species are among the bacteria that can metabolize such compounds. researchgate.netnih.gov The general process for the microbial degradation of secondary alcohols can involve an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and an esterase to convert the alcohol into smaller, more readily metabolized molecules like primary alcohols and acetic acid. nih.gov

The degradation of phenolic compounds, which can be intermediates in the breakdown of more complex aromatic structures, typically proceeds through the formation of catechol. wikipedia.orgnih.gov This intermediate is then subject to ring cleavage via either ortho- or meta-pathways, leading to intermediates that can enter the central metabolism of the microorganism. wikipedia.orgnih.gov While this compound is not a phenol, the principles of microbial metabolism of cyclic organic compounds provide a framework for understanding its potential breakdown.

The efficiency of biodegradation is influenced by various environmental factors, including the concentration of the compound, with higher concentrations sometimes leading to a lag in degradation as microbes acclimate. nih.gov

Table 1: Microbial Degradation of Related Bicyclic Alcohols

Compound Degrading Microorganism Initial Step/Enzyme Subsequent Pathway Reference
Borneol Pseudomonas sp. Borneol Dehydrogenase (BDH) Camphor degradation pathway researchgate.net

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation is a significant transformation pathway for organic compounds in both aquatic and atmospheric environments, primarily driven by reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

In the atmosphere, the reaction with hydroxyl radicals is a primary degradation mechanism for volatile organic compounds such as bicyclic alcohols. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. For fenchol (B156177), an isomer of this compound, the reaction with OH radicals is faster than that for its structural relative, camphor. researchgate.net The reaction of OH radicals with these types of oxygenated terpenes proceeds through the abstraction of a hydrogen atom from the various C-H bonds within the molecule. researchgate.net

In aquatic environments, photochemical degradation can occur through direct photolysis (absorption of sunlight by the compound itself) or indirect photolysis, which is mediated by other substances in the water that absorb sunlight and produce reactive species. ethernet.edu.etresearchgate.netnih.gov The presence of dissolved organic matter (DOM) and nitrates can influence the rate of indirect photolysis. ethernet.edu.etresearchgate.net For some compounds, photodegradation follows first-order kinetics, with half-lives dependent on factors like sunlight intensity and water chemistry. ethernet.edu.et While specific data on the aqueous photolysis of this compound is limited, studies on other organic molecules show that photoinduced hydrolysis and oxidation by reactive oxygen species are common degradation pathways. ethernet.edu.et

Table 2: Atmospheric Degradation Parameters for Related Bicyclic Monoterpenoids

Compound Reactant Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) Notes Reference
Fenchol OH radical Not explicitly stated, but reactivity compared to borneol and camphor The reactivity of borneol and fenchol are similar and slightly slower than menthol. researchgate.net
Camphor OH radical (0.46 ± 0.12) x 10⁻¹¹ - researchgate.net

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the surrounding water and the temperature. For many organic compounds, hydrolysis can be a significant degradation pathway, especially under either acidic or alkaline conditions.

Specific experimental data on the hydrolytic stability and degradation kinetics of this compound under various environmental pH conditions were not found in the reviewed literature. However, for some organic compounds, stability is observed in neutral media, with decreased stability as the pH increases. masterorganicchemistry.com The mechanism of hydrolysis can involve the attack of a water molecule or a hydroxide (B78521) ion on an electrophilic center of the molecule. masterorganicchemistry.com For alcohols, particularly tertiary alcohols, acid-catalyzed dehydration can also be a relevant process, although this is more common under specific chemical conditions rather than general environmental ones. ecetoc.org Without specific data, the hydrolytic stability of this compound under typical environmental conditions (pH 5-9) remains an area for further investigation.

Sorption and Transport Phenomena in Soil and Water Systems

The movement of this compound through the environment is largely influenced by its tendency to sorb to soil and sediment particles. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ventos.comnih.gov A high Koc value indicates strong adsorption to soil organic matter, leading to lower mobility, while a low Koc value suggests higher mobility and a greater potential to leach into groundwater or be transported in surface water. ventos.comepa.gov

The Koc value can be estimated from other physicochemical properties like the octanol-water partition coefficient (Kow) and water solubility. ventos.comnih.gov For fenchol, the Log Kow is estimated to be 2.5. nih.gov Generally, as water solubility increases, the Koc value tends to decrease. epa.gov The mobility of a chemical in soil is also influenced by soil properties such as organic carbon content, clay content, and pH. nih.govcdc.gov

While a specific, experimentally determined Koc value for this compound was not found in the reviewed literature, the general principles of chemical fate and transport suggest that as a moderately hydrophobic compound (based on its Log Kow), it would exhibit some degree of sorption to soil organic matter, which would influence its transport in terrestrial and aquatic systems. researchgate.netnih.gov The environmental distribution of such compounds is a complex interplay between their physicochemical properties and the characteristics of the specific environmental compartment. nih.gov

Table 3: Classification of Soil Mobility based on Koc Values

Koc Range Mobility Class
0 - 50 Very High
50 - 150 High
150 - 500 Medium
500 - 2000 Low
2000 - 5000 Slightly Mobile
> 5000 Immobile

Source: Adapted from McCall et al. classification schemes.

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